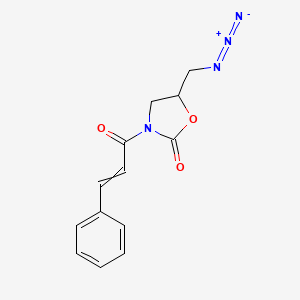
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is a complex organic compound that features an azidomethyl group, a phenylacryloyl moiety, and an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Azidomethyl Group: This step often involves the nucleophilic substitution of a halomethyl precursor with sodium azide (NaN₃) in an aprotic solvent like dimethylformamide (DMF).
Addition of the Phenylacryloyl Group: This can be accomplished through an acylation reaction using phenylacryloyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Amino derivatives.
Substitution: Various azide-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Azidomethyl)-3-(3-phenylpropionyl)-1,3-oxazolidin-2-one: Similar structure but with a phenylpropionyl group instead of a phenylacryloyl group.
5-(Azidomethyl)-3-(3-phenylcrotonyl)-1,3-oxazolidin-2-one: Contains a phenylcrotonyl group.
Uniqueness
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is unique due to the presence of the phenylacryloyl group, which can confer distinct reactivity and biological activity compared to its analogs. The azidomethyl group also provides versatility in further functionalization through click chemistry.
Eigenschaften
CAS-Nummer |
824933-13-3 |
|---|---|
Molekularformel |
C13H12N4O3 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
5-(azidomethyl)-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H12N4O3/c14-16-15-8-11-9-17(13(19)20-11)12(18)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2 |
InChI-Schlüssel |
LABXFLJOHDFNJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C(=O)C=CC2=CC=CC=C2)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


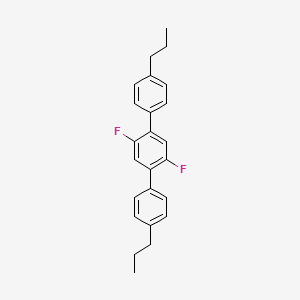
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
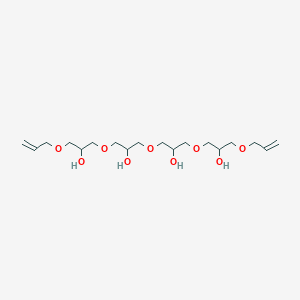
![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
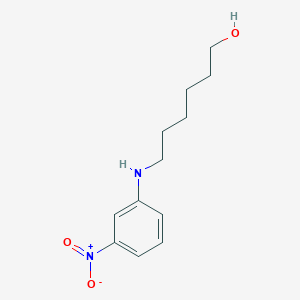
![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
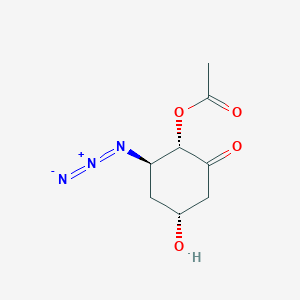
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
